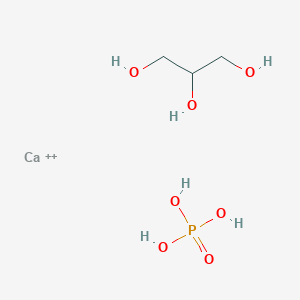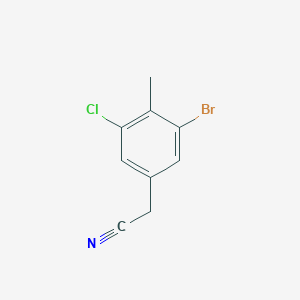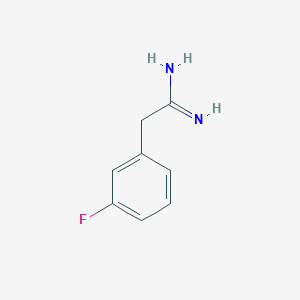
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione is a steroidal compound with significant biological and chemical properties This compound is part of the pregnane family, which is known for its role in various physiological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione typically involves multiple steps, starting from commercially available steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Diene Formation: Formation of the diene system through dehydrogenation reactions using catalysts such as palladium on carbon.
Oxidation: Oxidation of specific positions to introduce ketone functionalities using reagents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can introduce different functional groups at specific positions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Applications De Recherche Scientifique
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione involves its interaction with specific molecular targets and pathways. It may act on steroid receptors, influencing gene expression and cellular functions. The hydroxyl and ketone groups play a crucial role in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (20S)-Hydroxy-20-methylpregn-4-en-3-one
- (20S)-21-Hydroxy-20-methylpregn-4-en-3-one
Uniqueness
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione is unique due to its specific hydroxylation pattern and diene system, which confer distinct chemical and biological properties compared to other similar steroidal compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H28O4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(10R,13S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |
InChI |
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3/t14?,15?,16?,17?,18?,20-,21-/m0/s1 |
Clé InChI |
NCBLKWGLSQARQJ-WMKIXQSJSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C=CC3C2CC(=O)[C@]4(C3CCC4C(CO)O)C |
SMILES canonique |
CC12CCC(=O)C=C1C=CC3C2CC(=O)C4(C3CCC4C(CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


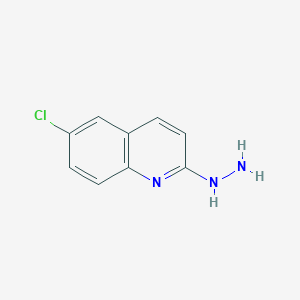
![1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442495.png)
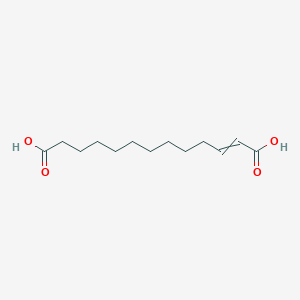
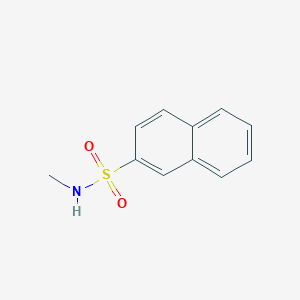

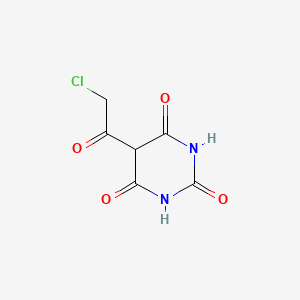
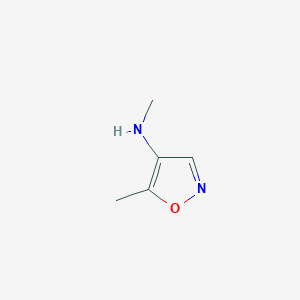
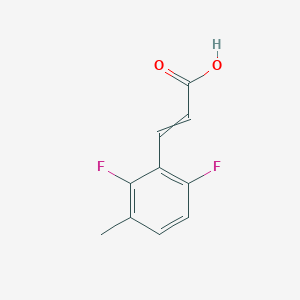
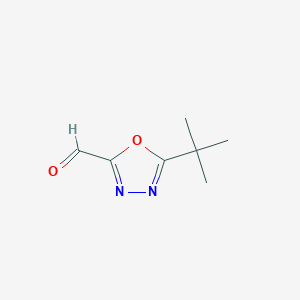

![3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid](/img/structure/B12442555.png)
